N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group and a tetrahydronaphthalene core.
Properties
IUPAC Name |
N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-29(27,19-12-11-15-5-1-2-6-17(15)13-19)25-20-8-4-3-7-18(20)14-21-23-22(24-28-21)16-9-10-16/h3-4,7-8,11-13,16,25H,1-2,5-6,9-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFKUDXMDLZQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a tetrahydronaphthalene core and an oxadiazole moiety. Its molecular formula is , with a molecular weight of 320.41 g/mol. The inclusion of the cyclopropyl group and sulfonamide functionality contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O3S |
| Molecular Weight | 320.41 g/mol |
| CAS Number | Not specified |
The biological activity of this compound can be attributed to its interaction with various molecular targets. It is hypothesized that the oxadiazole ring may inhibit specific enzymes or receptors involved in disease pathways. For instance, oxadiazole derivatives have been shown to interact with carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .
Anticancer Activity
Recent studies have indicated promising anticancer properties for compounds containing oxadiazole and sulfonamide groups. In vitro assays have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines.
Case Study:
In a study assessing the cytotoxic effects of related compounds on human cancer cell lines (e.g., A431 and Jurkat cells), certain derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Preliminary results suggest that it may possess activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.
Table: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the phenyl and oxadiazole rings can significantly influence its potency and selectivity against target cells.
Key Findings:
- Cyclopropyl Substitution: Enhances lipophilicity and may improve cellular uptake.
- Sulfonamide Group: Contributes to increased binding affinity to target enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substituent Variations
N-(2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Key Difference : The pyridin-3-yl substituent on the oxadiazole replaces the cyclopropyl group.
- Pyridine’s aromatic π-system may enhance interactions with aromatic residues in target proteins .
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide
- Key Difference : Lacks the oxadiazole-phenyl moiety, simplifying the structure.
- Impact :
Heterocycle Core Modifications
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m)
- Key Difference : Replaces 1,2,4-oxadiazole with a 1,2,3-triazole ring.
- Nitro substituents (e.g., in 6b and 6c) increase electrophilicity and may confer higher reactivity or toxicity compared to the cyclopropyl group .
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
- Key Difference : Incorporates a thiazole ring and sulfanyl linker.
- Impact :
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
